The total synthesis of neoechinulin A has been accomplished with high enantiomeric excess, enabling confirmation of the absolute configuration of the naturally occurring compound []. The synthetic route features the aldol condensation of a 3-formyl indole derivative and subsequent intramolecular cyclization to construct the diketopiperazine core [, ].
Neoechinulin A consists of an indole moiety linked to a diketopiperazine ring system [, ]. The indole and diketopiperazine rings are part of a conjugated system linked by a C8-C9 double bond []. The structure features a stereogenic center at C-12 derived from alanine []. Prenyl substituents are attached to the diketopiperazine ring system. The crystal structure of neoechinulin A has been determined for the first time using single-crystal X-ray diffraction analysis, confirming the spatial arrangement of its constituent atoms and providing valuable insights into its three-dimensional structure [].
Prenylation and dehydrogenation reactions play crucial roles in the biosynthesis of neoechinulin A and related echinulin family alkaloids []. The cytochrome P450 enzyme, EchP450, specifically catalyzes the formation of the double bond between C10 and C11, leading to the formation of neoechinulin A from preechinulin []. The prenyltransferase EchPT2 exhibits regiospecificity, preferring reversely C2-prenylated preechinulin without a double bond as a substrate over neoechinulin A []. This suggests that preechinulin is a common precursor for both echinulin and neoechinulin A, with EchPT2 and EchP450 directing the biosynthetic pathways towards different products through prenylation and dehydrogenation reactions, respectively [].
The precise mechanism of action of neoechinulin A is still being investigated, but several studies have shed light on its potential cellular targets and molecular pathways. Neoechinulin A exhibits potent radical scavenging activity against peroxynitrite, a reactive nitrogen species implicated in various neurodegenerative diseases [, , ]. It has been shown to protect PC12 cells, a neuronal cell model, from cytotoxicity induced by the peroxynitrite generator 3-morpholinosydnonimine (SIN-1) [, ].
Furthermore, neoechinulin A has been demonstrated to impede rotenone-induced cytotoxicity in PC12 cells, suggesting its potential for mitigating mitochondrial dysfunction associated with Parkinson's disease []. It achieves this by decreasing cellular ATP levels, potentially by activating ATP-dependent cytoprotective machinery [].
Phage display screening has identified chromogranin B and glutaredoxin 3 as potential binding partners for neoechinulin A []. RNA interference-mediated depletion of chromogranin B decreased the sensitivity of PC12 cells against SIN-1, suggesting that chromogranin B might be a plausible target for neoechinulin A's neuroprotective effects [].
Neoechinulin A demonstrates potent radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals, with IC50 values comparable to ascorbic acid []. This suggests its potential use as a natural antioxidant agent in various applications, including food preservation, cosmetics, and therapeutic interventions against oxidative stress-related diseases.
Neoechinulin A effectively suppresses the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a model for inflammatory responses [, , ]. It achieves this by inhibiting the NF-κB and p38 mitogen-activated protein kinase (MAPK) pathways, key regulators of inflammation []. These findings suggest that neoechinulin A could be a potential therapeutic agent for inflammatory diseases.
Neoechinulin A has been identified as a promising SARS-CoV-2 main protease (Mpro) inhibitor, exhibiting an IC50 value comparable to the reference standard GC376 []. Molecular docking and molecular dynamics simulations have provided insights into the binding interactions and inhibitory mechanism of neoechinulin A against SARS-CoV-2 Mpro [].
Neoechinulin A exhibits significant neuroprotective effects against various insults, including peroxynitrite-induced toxicity [, ] and rotenone-induced mitochondrial dysfunction []. It protects neuronal PC12 cells from SIN-1-induced damage by scavenging peroxynitrite, inhibiting caspase-3-like protease activation, and increasing NADH-dehydrogenase activity [, ].
Neoechinulin A derivatives have demonstrated cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents [, ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: